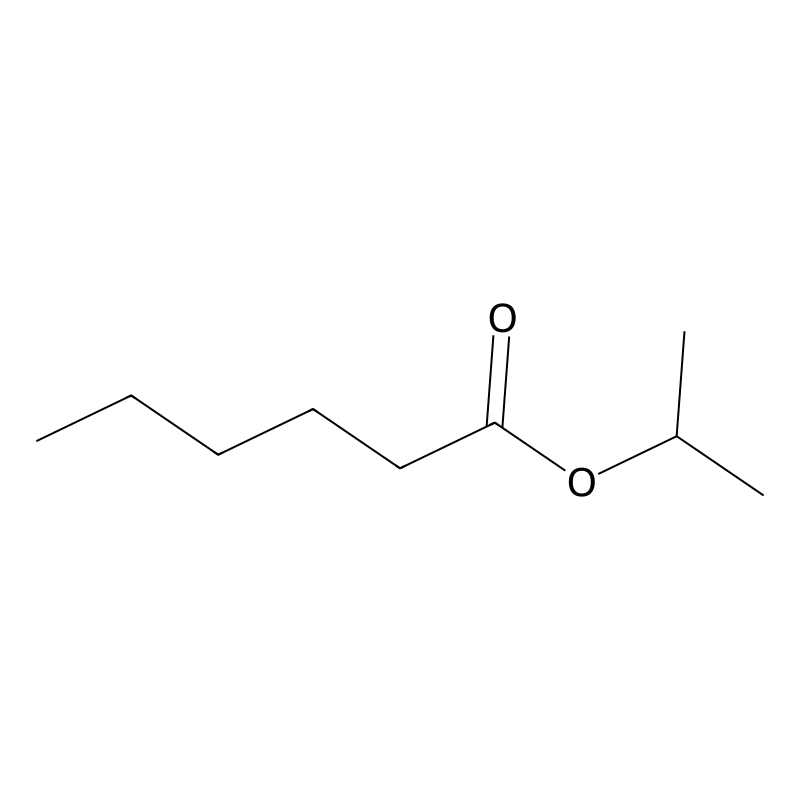

Isopropyl hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Food Science and Flavoring

Isopropyl hexanoate is a known flavor compound found in various fruits like pineapple, guava, and raspberries []. Researchers use it in food science applications to study flavor profiles, develop artificial flavors, and understand how these compounds interact with taste receptors [].

Biological Studies

Some scientific studies have explored the potential biological properties of isopropyl hexanoate. For instance, some research suggests it might have antimicrobial activity against certain bacteria strains. However, more investigation is needed to confirm these findings and understand the mechanisms behind such potential effects.

Isopropyl hexanoate has a pleasant fruity odor reminiscent of blackberries and pineapples. It appears as a liquid at room temperature due to its relatively low molecular weight and the presence of van der Waals forces, which are minimal compared to stronger intermolecular forces found in larger molecules . The compound's structure allows for dipole-dipole interactions due to polar covalent bonds between carbon and oxygen atoms.

- Esterification: The formation of isopropyl hexanoate occurs through the condensation reaction between isopropanol and hexanoic acid, producing water as a byproduct. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, along with heat .

- Hydrolysis: Isopropyl hexanoate can be hydrolyzed back into its parent alcohol (isopropanol) and carboxylic acid (hexanoic acid) in the presence of water and an acid or base catalyst .

- Lipid Metabolism: In biological systems, it may participate in lipid metabolism pathways, including lipid peroxidation processes .

The primary method for synthesizing isopropyl hexanoate involves:

- Esterification Reaction: This process combines isopropanol with hexanoic acid under acidic conditions. The reaction typically requires heating to facilitate the removal of water and drive the formation of the ester .

The reverse reaction (hydrolysis) can also be performed to regenerate the starting materials.

Isopropyl hexanoate has various applications across different industries:

- Flavoring and Fragrance: It is commonly used in food products and perfumes to replicate fruity aromas .

- Solvent: Due to its properties as an ester, it serves as a solvent for polar organic compounds .

- Cosmetics: It may be included in cosmetic formulations for its emollient properties .

While specific interaction studies on isopropyl hexanoate are scarce, its behavior as a fatty acid ester suggests potential interactions with cell membranes and metabolic pathways related to lipids. Further research could elucidate its role in biological systems and any potential allergenic responses .

Isopropyl hexanoate shares similarities with other fatty acid esters due to its structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Propyl hexanoate | C₉H₁₈O₂ | Similar fruity aroma; different alcohol component (propanol) |

| Methyl octanoate | C₁₀H₂₀O₂ | Longer carbon chain; used in flavoring |

| Ethyl heptanoate | C₉H₁₈O₂ | Similar carbon length; different alcohol component (ethanol) |

| Butyl pentanoate | C₉H₁₈O₂ | Different alcohol component (butanol); used in flavors |

Uniqueness

Isopropyl hexanoate stands out due to its specific combination of an isopropanol moiety with hexanoic acid. This unique structure influences its sensory properties and applications in flavoring and fragrance industries compared to other esters with different alcohol components.

Conventional Esterification Techniques

Conventional esterification represents the traditional approach for producing isopropyl hexanoate through the direct reaction between hexanoic acid and isopropanol. The classical Fischer esterification mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by elimination of water to form the ester bond [1] [2]. This process typically requires acid catalysis and elevated temperatures to achieve satisfactory conversion rates.

The most widely employed conventional catalysts include concentrated sulfuric acid, para-toluenesulfonic acid, and hydrochloric acid [3] [4]. Sulfuric acid remains the benchmark catalyst due to its dual functionality as both a catalyst and dehydrating agent, promoting the forward reaction by removing water from the equilibrium system [5]. The reaction mechanism proceeds through a series of protonation, nucleophilic addition, proton transfer, and elimination steps, ultimately yielding the desired ester product [2] [6].

Traditional esterification of hexanoic acid with isopropanol typically requires temperatures ranging from 140-180°C when using sulfuric acid as the catalyst [5]. The reaction exhibits reversible characteristics, necessitating strategies to drive the equilibrium toward product formation. Common approaches include using excess alcohol, continuous water removal through Dean-Stark distillation, or incorporating molecular sieves as drying agents [7].

Ion exchange resins, particularly Amberlyst 36, have emerged as heterogeneous alternatives to homogeneous acid catalysts [8]. These solid acid catalysts offer advantages in terms of product separation and catalyst recovery, though they generally exhibit lower catalytic activity compared to their homogeneous counterparts. Kinetic studies demonstrate that ion exchange resin-catalyzed esterification of acetic acid with isopropyl alcohol achieves optimal performance at temperatures between 60-80°C, with the Langmuir-Hinshelwood-Hougen-Watson model providing accurate kinetic description [8].

Catalytic Innovations: Deep Eutectic Solvents (DES)

BTMAC-PTSA Catalyst Systems

Deep eutectic solvents have revolutionized esterification processes by providing environmentally benign reaction media with enhanced catalytic properties. The benzyltrimethylammonium chloride-para-toluenesulfonic acid (BTMAC-PTSA) system represents a particularly effective deep eutectic solvent for isopropyl hexanoate synthesis [9] [10].

Several BTMAC-PTSA compositions have been investigated, with varying molar ratios demonstrating distinct catalytic performances. The BTMAC-1.2PTSA system emerges as the optimal catalyst composition, achieving remarkable conversion rates of 92.15% for hexanoic acid under optimized conditions [9] [10]. This superior performance stems from the synergistic effects between the quaternary ammonium salt and the sulfonic acid component, creating an acidic environment conducive to esterification while maintaining excellent thermal stability.

The preparation of BTMAC-PTSA deep eutectic solvents involves simple mixing of the hydrogen bond acceptor (BTMAC) with the hydrogen bond donor (PTSA) at specific molar ratios. The resulting eutectic mixture exhibits significantly lower melting points than the individual components, creating a liquid medium at reaction temperatures. The enhanced solubility of reactants in the DES matrix facilitates mass transfer and promotes efficient catalytic interactions [11] [12].

Comprehensive evaluation of different BTMAC-PTSA ratios reveals that the 1:1.2 molar ratio provides the optimal balance between catalytic activity and stability. Lower PTSA ratios (1:0.8 and 1:1.0) result in reduced acidity and consequently lower conversion rates of 78.5% and 85.2%, respectively. Conversely, higher PTSA ratios (1:1.4 and 1:1.6) lead to decreased performance due to excessive acidity causing side reactions and catalyst deactivation [10].

Reaction Mechanism and Selectivity

The esterification mechanism in BTMAC-PTSA deep eutectic solvents differs significantly from conventional homogeneous systems. The quaternary ammonium component facilitates substrate solvation and orientation, while the sulfonic acid groups provide Brønsted acidity for carbonyl activation [13] [14]. This dual functionality creates a unique catalytic environment that enhances both reaction rate and selectivity.

The proposed mechanism involves initial formation of hydrogen bonds between the DES components and the reactant molecules. The PTSA component activates the hexanoic acid carbonyl through protonation, while the BTMAC cation stabilizes the developing charge during the transition state. This cooperative effect results in lower activation energies compared to conventional catalysts, with the BTMAC-1.2PTSA system exhibiting an activation energy of 25.79 kJ/mol [9].

Selectivity enhancement in DES-catalyzed esterification arises from the structured solvent environment that favors the desired reaction pathway while suppressing competing reactions. The ionic nature of the deep eutectic solvent creates electrostatic interactions that orient reactant molecules in favorable conformations for esterification. Additionally, the moderate acidity of the DES prevents acid-catalyzed dehydration of alcohols and other undesired side reactions [11].

Process Optimization Strategies

Response Surface Methodology (RSM)

Response Surface Methodology represents a powerful statistical approach for optimizing esterification processes through systematic investigation of multiple variables and their interactions [15] [16] [17]. In isopropyl hexanoate synthesis, RSM has been successfully applied to optimize key process parameters including reaction temperature, alcohol-to-acid molar ratio, catalyst loading, and reaction time.

The central composite design (CCD) within RSM framework enables comprehensive exploration of the response surface while minimizing the number of experimental runs required [18] [19]. For BTMAC-PTSA catalyzed esterification, the design matrix typically encompasses temperature ranges from 338.15 to 368.15 K, alcohol-to-acid ratios between 1.2 and 2.0, catalyst loadings from 3 to 7 weight percent, and reaction times spanning 60 to 180 minutes [10].

Statistical analysis of RSM data reveals the relative significance of each parameter on conversion efficiency. Temperature emerges as the most critical factor (p < 0.001), followed by alcohol-to-acid ratio (p < 0.01), catalyst loading (p < 0.05), and reaction time (p < 0.05). The optimal conditions determined through RSM optimization yield a hexanoic acid conversion rate of 92.15% at 358.15 K, with an alcohol-to-acid ratio of 1.5, catalyst loading of 5 weight percent, and reaction time of 120 minutes [9] [10].

The developed quadratic model demonstrates excellent correlation with experimental data, exhibiting high R-squared values and low residual errors. Three-dimensional response surface plots provide visual representation of parameter interactions, enabling identification of optimal operating windows and sensitivity analysis. The contour plots reveal that temperature and catalyst loading exhibit the strongest interaction effects on conversion efficiency [16] [17].

Artificial Neural Network (ANN) Modeling

Artificial Neural Network modeling complements RSM by providing non-linear modeling capabilities for complex esterification systems [20] [21]. The multi-layer perceptron architecture with back-propagation learning algorithm has proven particularly effective for predicting esterification outcomes based on process variables.

The ANN model for isopropyl hexanoate synthesis typically employs a three-layer structure with input neurons corresponding to process variables (temperature, molar ratio, catalyst loading, time), hidden layer neurons for pattern recognition, and output neurons representing conversion efficiency and selectivity [20]. The network training utilizes experimental data from RSM studies, with appropriate division into training, validation, and testing datasets.

Comparative analysis between RSM and ANN models reveals that artificial neural networks often provide superior predictive accuracy for esterification systems, particularly when dealing with non-linear relationships and complex interactions [10] [21]. The ANN model achieves lower root mean square errors and higher correlation coefficients compared to polynomial RSM models, making it valuable for process control and optimization applications.

Optimization using ANN models involves coupling the trained network with evolutionary algorithms or particle swarm optimization techniques to identify optimal operating conditions. This approach successfully predicts conversion rates within 2% accuracy and enables real-time process adjustment for maintaining optimal performance [20] [21].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free esterification represents a paradigm shift toward sustainable chemical processes by eliminating the need for organic solvents while maintaining high efficiency and selectivity [22] [23]. Mechanochemical approaches, particularly high-speed ball milling (HSBM), have emerged as powerful techniques for achieving esterification under ambient conditions without traditional solvents.

The mechanically induced esterification employs mechanical energy to facilitate molecular interactions and bond formation through intimate mixing of reactants under controlled conditions [24] [23]. Two primary mechanochemical systems have demonstrated effectiveness: the iodine-potassium dihydrogen phosphate (I₂/KH₂PO₂) system and the potassium iodide-triethyl phosphite (KI/P(OEt)₃) system. These systems achieve esterification yields ranging from 45% to 91% within 20-60 minutes of grinding at room temperature [24] [23].

The I₂/KH₂PO₂ system operates through a unique mechanism involving iodine activation of the carboxylic acid and phosphite-mediated coupling with the alcohol. This transition-metal-free approach eliminates the need for prefunctionalization and provides easy removal of inorganic phosphorus salts as substitutes for toxic triphenylphosphine [23]. The optimal conditions involve equimolar quantities of reactants with 0.5 equivalents each of I₂ and KH₂PO₂, achieving 91% yield for model esterification reactions.

Supercritical carbon dioxide presents another solvent-free alternative that combines environmental benefits with enhanced mass transfer properties [25]. The unique solvating characteristics of supercritical CO₂ enable efficient extraction of water byproducts while maintaining the desired ester in solution. This approach proves particularly valuable for thermally sensitive substrates and provides easy product separation through simple depressurization [25].

Catalyst Recyclability and Stability

Catalyst recyclability represents a fundamental requirement for sustainable esterification processes, with significant implications for economic viability and environmental impact [26] [27] [28]. Deep eutectic solvents demonstrate exceptional recyclability characteristics, with BTMAC-PTSA systems maintaining catalytic activity over multiple reaction cycles without significant performance degradation.

Systematic recycling studies of BTMAC-1.2PTSA reveal consistent conversion rates of 94%, 92%, 92%, 93%, and 95% over five consecutive cycles, demonstrating remarkable stability and reusability [9] [10]. The catalyst recovery involves simple filtration and washing procedures, with complete reuse possible without reactivation treatments. The maintained crystalline structure of spent catalysts, confirmed through X-ray diffraction analysis, indicates structural integrity preservation during repeated use [26].

Heterogeneous catalysts, including ion exchange resins and solid acid catalysts, exhibit varying degrees of recyclability depending on their chemical and physical stability [27] [29]. Amberlyst-type resins generally maintain activity over 10-15 cycles when properly regenerated through acid washing procedures. The key factors affecting recyclability include thermal stability, resistance to leaching, and maintenance of surface area and pore structure [28].

Enzymatic catalysts, particularly immobilized lipases, demonstrate excellent recyclability characteristics for esterification reactions under mild conditions [30] [31]. Lipase-catalyzed esterification operates through reversible acyl-enzyme intermediate formation, enabling high selectivity and gentle reaction conditions. Immobilized enzyme systems maintain activity over 20-50 cycles when properly stabilized and stored under appropriate conditions [30].

The development of cross-linked enzyme aggregates (CLEAs) and other advanced immobilization techniques further enhances enzyme stability and recyclability [30]. These systems combine the selectivity advantages of biocatalysis with the practical benefits of heterogeneous catalysts, including easy separation and reuse. The stability of immobilized enzymes depends on factors such as pH, temperature, and the presence of organic solvents or other denaturants [31].

Physical Description

XLogP3

Density

0.854-0.860 (20°)

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 134 of 1448 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1314 of 1448 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]